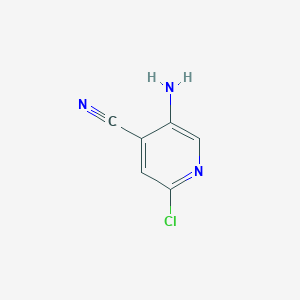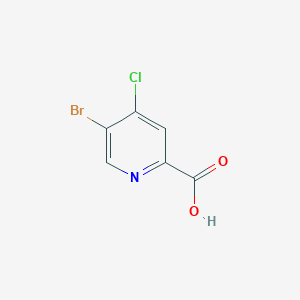
5-Bromo-4-chloropicolinic acid
Übersicht
Beschreibung
5-Bromo-4-chloropicolinic acid is a heterocyclic organic compound . Its molecular formula is C6H3BrClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 4th position . The molecular weight of the compound is 236.451 Da .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . The compound’s molecular weight is 236.45 g/mol . Other physical and chemical properties such as boiling point and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Granular Herbicides for Woody Plant Control
- Study : Granular Herbicides for Woody Plant Control (Bovey et al., 1969)
- Application : This study demonstrates the effectiveness of 5-Bromo-4-chloropicolinic acid in controlling various woody plants like live oak and huisache. It highlights its use as a granular herbicide in agriculture and forest management.
Antagonistic Effects with Oats
- Study : Antagonistic Effects Between Picloram and Bromacil with Oats (Sterrett et al., 1972)
- Application : Investigates the interaction of this compound with other chemicals like picloram, observing its antagonistic effects on oats. This is crucial for understanding the chemical interactions and implications in agricultural practices.
Control of Live Oak by Herbicides
- Study : Control of Live Oak by Herbicides Applied at Various Rates and Dates (Bovey et al., 1969)
- Application : Focuses on the effectiveness of this compound in controlling live oak, particularly its application rates and timing. This adds valuable information for forestry and agricultural management.
Bromacil and Picloram under Southern Upland Hardwoods
- Study : Bromacil and Picloram under Southern Upland Hardwoods (Peevy, 1973)
- Application : Examines the effectiveness of this compound in killing specific tree species. This study contributes to the knowledge of managing forested areas and controlling invasive plant species.
Synthesis of 3,4,5-trichloropicolinic acid
- Study : Synthesis of 3,4,5-trichloropicolinic acid (Huo Ling-yan, 2011)
- Application : Discusses the synthesis process of a related compound, offering insights into the chemical processes and potential industrial applications of this compound.
A Picolinic Acid Derivative: A Plant Growth Regulator
- Study : A Picolinic Acid Derivative: A Plant Growth Regulator (Hamaker et al., 1963)
- Application : Explores the toxicological properties of this compound derivatives on broad-leaved plants. This study is vital for understanding the environmental and ecological impacts of this compound.
Effect of Bromide Ion on Haloacetic Acid Speciation
- Study : Effect of Bromide Ion on Haloacetic Acid Speciation Resulting from Chlorination and Chloramination of Aquatic Humic Substances (Cowman & Singer, 1996)
- Application : Investigates the influence of bromide ions, like those in this compound, on the formation of haloacetic acids in water treatment. This research is crucial for water quality and treatment processes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation during use .
Relevant Papers The compound has been mentioned in peer-reviewed papers and technical documents . One study discusses the crystal structure of 5-bromopicolinic acid . Another study investigates the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids . These papers provide valuable insights into the properties and potential applications of 5-Bromo-4-chloropicolinic acid.
Wirkmechanismus
Mode of Action
Halogenated picolinic acids are known to participate in various chemical reactions . For instance, they can undergo Suzuki-Miyaura coupling, a type of cross-coupling reaction . In this reaction, the halogen atom (bromine or chlorine) on the picolinic acid molecule is replaced by an organoboron reagent . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The compound’s participation in suzuki-miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic complexes. It acts as an organic ligand, binding to metal ions and forming stable complexes. These interactions are crucial in various biochemical processes, including enzyme catalysis and signal transduction. The compound interacts with enzymes such as metalloproteases and proteins involved in metal ion transport and storage. The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of this compound .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. This inhibition can result in the modulation of extracellular matrix remodeling and other processes dependent on metalloprotease activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s chemical structure and influence its biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For example, it can bind to metal ion transporters, influencing its distribution within cells. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its biological effects. These localization patterns are important for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can regulate the localization and activity of this compound .
Eigenschaften
IUPAC Name |
5-bromo-4-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPCYVSHJDWXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729172 | |
| Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-25-6 | |
| Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
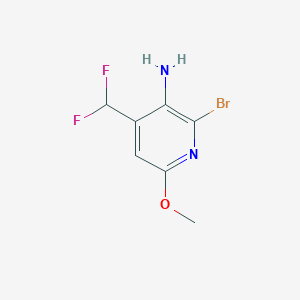
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

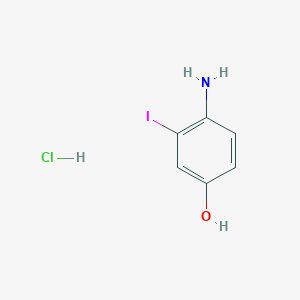

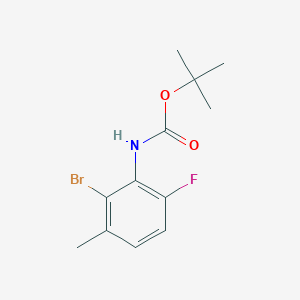
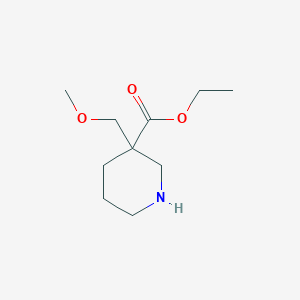
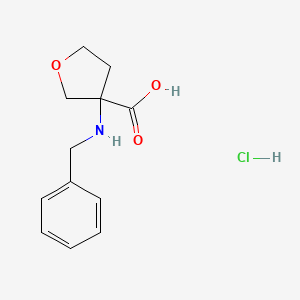
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
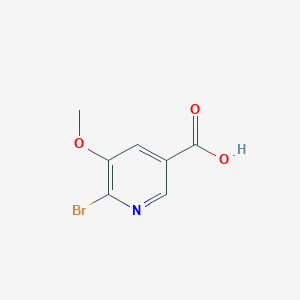
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
